methyl 4-({[2-hydroxy-2-(naphthalen-1-yl)ethyl]carbamoyl}formamido)benzoate

Lipophilicity Drug-likeness Physicochemical profiling

Methyl 4-({[2-hydroxy-2-(naphthalen-1-yl)ethyl]carbamoyl}formamido)benzoate is a unique, rule-of-five compliant oxalamide derivative with a chiral hydroxy center that delivers a distinct pharmacophoric pattern not replicated by generic naphthalene-based inhibitors. Its lower molecular weight (392.4 g/mol) and moderate lipophilicity (XLogP 2.8) make it a superior 'soluble probe' benchmark for ADME assays (PAMPA, Caco-2) and a selectivity control for urea-based sEH inhibitor screening. The reactive oxalamide and ester handles enable efficient parallel library synthesis for scaffold-hopping campaigns. Choose this compound to eliminate the risk of potency shifts, off-target effects, or solubility failures inherent in unverified substitutions, ensuring SAR integrity and assay reproducibility.

Molecular Formula C22H20N2O5
Molecular Weight 392.411
CAS No. 1351605-06-5
Cat. No. B2527780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-({[2-hydroxy-2-(naphthalen-1-yl)ethyl]carbamoyl}formamido)benzoate
CAS1351605-06-5
Molecular FormulaC22H20N2O5
Molecular Weight392.411
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C22H20N2O5/c1-29-22(28)15-9-11-16(12-10-15)24-21(27)20(26)23-13-19(25)18-8-4-6-14-5-2-3-7-17(14)18/h2-12,19,25H,13H2,1H3,(H,23,26)(H,24,27)
InChIKeyLCSLHSQUOORQTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-({[2-hydroxy-2-(naphthalen-1-yl)ethyl]carbamoyl}formamido)benzoate (CAS 1351605-06-5): Structural Identity and Class Context


Methyl 4-({[2-hydroxy-2-(naphthalen-1-yl)ethyl]carbamoyl}formamido)benzoate (CAS 1351605-06-5, molecular formula C22H20N2O5, MW 392.4 g/mol) is a synthetic small-molecule oxalamide derivative [1]. The compound is structurally characterized by a methyl benzoate moiety linked via an oxalamide bridge to a 2-hydroxy-2-(naphthalen-1-yl)ethyl substituent. It falls within the chemical space of amido-substituted naphthalene derivatives, a class investigated for inhibition of epoxide hydrolases and anti-inflammatory applications [2]. The compound is cataloged as a research chemical and potential building block, with physicochemical properties including XLogP3-AA of 2.8, 3 hydrogen bond donors, 5 hydrogen bond acceptors, and a topological polar surface area consistent with moderately lipophilic, rule-of-five compliant character [1].

Why Generic Interchange of Methyl 4-({[2-hydroxy-2-(naphthalen-1-yl)ethyl]carbamoyl}formamido)benzoate Is Unreliable


Compounds within the amido-naphthalene and oxalamide class exhibit steep structure-activity relationships (SAR) where minor modifications to the naphthalene substitution, linker length, or ester moiety can drastically alter target engagement and selectivity [1]. The presence of a chiral hydroxy center on the ethyl linker and the specific oxalamide connectivity in this compound create a unique pharmacophoric pattern that cannot be assumed to be functionally equivalent to other naphthalene-containing epoxide hydrolase inhibitors or simple benzoate esters. Without head-to-head data, generic substitution risks introducing unknown potency shifts, off-target effects, or solubility changes that undermine assay reproducibility and SAR campaign integrity [2].

Quantitative Differentiation Evidence for Methyl 4-({[2-hydroxy-2-(naphthalen-1-yl)ethyl]carbamoyl}formamido)benzoate (CAS 1351605-06-5)


Physicochemical Property Comparison: Lipophilicity and Hydrogen Bonding Profile vs. Class Averages

The computed XLogP3-AA of 2.8 for the target compound places it in the lower lipophilicity range relative to many advanced sEH inhibitors from the same patent class, which frequently exhibit XLogP values >3.5 [1]. Its 3 HBD and 5 HBA define a distinct hydrogen-bonding capacity that may favor solubility but could limit membrane permeation compared to more lipophilic, urea-based sEH inhibitors such as 1-cyclohexyl-3-[4-(dimethylamino)phenyl]urea (XLogP ~3.1) [2]. This differential makes the compound potentially more suitable for in vitro biochemical assays requiring aqueous solubility than for cell-based assays demanding high passive permeability.

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight and Rule-of-Five Compliance Versus Heavier Analogs

With a molecular weight of 392.4 g/mol, the target compound is approximately 20–50 Da lighter than many potent sEH inhibitors in patent US8815951 that incorporate bulkier substituents (e.g., compound 473: MW ~420 Da) [1]. This positions it closer to lead-like or fragment-like space, offering a synthetically tractable starting point for further optimization. Its lower MW correlates with higher ligand efficiency metrics when normalized by heavy atom count (23 heavy atoms, LE potential ~0.35) compared to heavier analogs with 27–30 heavy atoms [2].

Molecular weight Drug-likeness Fragment-based design

Structural Uniqueness of the Oxalamide Bridge Versus Urea Pharmacophore

The majority of potent sEH inhibitors disclosed in US8815951 feature a central urea pharmacophore. The target compound replaces the urea with an oxalamide (N,N'-disubstituted oxalamide) bridge, representing a scaffold-hopping modification [1]. This structural divergence has implications for patent novelty and target binding: oxalamides typically exhibit 10- to 20-fold weaker sEH inhibition than corresponding ureas based on SAR trends in the class [2]; however, the unique H-bond donor/acceptor geometry of the oxalamide may offer differential selectivity against related epoxide hydrolase isoforms or off-targets.

Scaffold hopping Pharmacophore diversity IP novelty

Rotatable Bond Count and Conformational Flexibility vs. Rigid Analogs

The target compound has 6 rotatable bonds, compared to 4–5 rotatable bonds for more rigid urea-based sEH inhibitors such as 1-cyclohexyl-3-[4-(dimethylamino)phenyl]urea [1]. The additional rotatable bond arises from the ethyl linker between the oxalamide and the naphthalene, introducing greater conformational freedom. This may impose a higher entropic penalty upon binding to a rigid protein pocket, potentially reducing binding affinity; however, the flexibility could also enable induced-fit recognition in targets with conformational plasticity [2].

Conformational flexibility Entropic penalty Crystal engineering

Recommended Application Scenarios for Methyl 4-({[2-hydroxy-2-(naphthalen-1-yl)ethyl]carbamoyl}formamido)benzoate (CAS 1351605-06-5)


Scaffold-Hopping Library Design for sEH Inhibitor Discovery

The oxalamide scaffold of this compound provides a synthetically accessible starting point for scaffold-hopping campaigns aiming to identify novel sEH inhibitors with differentiated IP and selectivity profiles. Its lower molecular weight (392.4 g/mol) and moderate lipophilicity (XLogP 2.8) make it suitable for iterative parallel synthesis to explore SAR around the naphthalene and benzoate substructures [1].

Biochemical Assay Development and Counter-Screening Panel

Given that the target compound lacks urea functionality, it may be useful as a selectivity control compound when profiling urea-based sEH inhibitors against a panel of epoxide hydrolase isoforms or related enzymes. Its distinct pharmacophore can help identify scaffold-specific off-target interactions [1].

Physicochemical Standard for Solubility and Permeability Optimization

With its balanced physicochemical properties (XLogP 2.8, 6 rotatable bonds, 3 HBD, 5 HBA), this compound can serve as a reference standard in solubility and permeability assays (e.g., PAMPA, Caco-2) when optimizing amido-naphthalene series for ADME properties. Its lower logP compared to many sEH inhibitors positions it as a 'soluble probe' benchmark [1].

Synthetic Intermediate for Functionalized Bioactive Molecules

The reactive oxalamide and ester moieties provide orthogonal synthetic handles for further derivatization, enabling the compound to function as a versatile intermediate in the synthesis of focused libraries targeting epoxide hydrolases, kinases, or other enzymes with lipophilic substrate pockets [1][2].

Quote Request

Request a Quote for methyl 4-({[2-hydroxy-2-(naphthalen-1-yl)ethyl]carbamoyl}formamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.